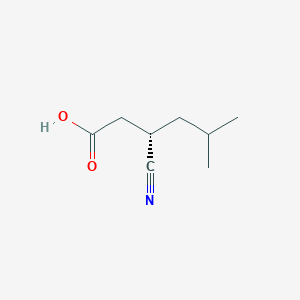

(S)-3-cyano-5-methylhexanoic acid

Cat. No. B3024895

Key on ui cas rn:

181289-37-2

M. Wt: 155.19 g/mol

InChI Key: MGWZYUMZVZMKTN-ZETCQYMHSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US06891059B2

Procedure details

The above procedure was followed to react 250 mg (1.634 mmol) of 3-cyano-5-methylhex-3-enoic acid with hydrogen (50 psi) in the presence of 8 mg (0.01634 mmol) of [(S,S)-Et-BPE]Rh(COD)+BF4− and 0.023 mL (0.1634 mmol; 0.1 eq) of triethylamine in 5 mL of methanol at 24° C. for 40 hours. The reaction mixture was filtered, the solvent was removed by evaporation, and the product was shown by proton NMR to be 71% (S)-3-cyano-5-methylhexanoic acid with 84% e.e. for the S-enantiomer. C. The above procedure was repeated, except that no base was added to the reaction mixture. The product was shown by proton NMR to be 26%, (S)-3-cyano-5-methylhexanoic acid having 91% e.e. for the S-enantiomer. D. The above procedure was followed to react 200 mg (1.307 mmol) of 3-cyano-5-methylhex-3-enoic acid with hydrogen (50 psi, 100 hours) in the presence of 10 mg (0.01307 mmol) of [(S,S)-Et-DuPHOS]Rh(COD)+BF4−. The product was shown by proton NMR to be 82% (S)-3-cyano-5-methylhexanoic acid having 56% e.e. for the S-enantiomer. E. The procedure of Example 5D was repeated, except that 0.1 eq. (0.02 mL, 0.1307 mmol) of triethylamine was added to the reactive mixture. The reaction was stopped after 16 hours, and the product was shown to be 86% (S)-3-cyano-5-methylhexanoic acid with 68% e.e. for the S-enantiomer. F. The procedure of Example 5E was repeated, except that 1 eq. (0.18 mL, 1.307 mmol) of triethylamine was added to the reaction mixture, and the reaction was stopped at 16 hours. The product was shown by proton NMR to be 92% converted to (S)-3-cyano-5-methylhexanoic acid having 56% e.e. for the S-enantiomer. G. By following the general procedures from above, 250 mg (1.634 mmol) of 3-cyano-5-methylhex-3-enoic acid was reacted with hydrogen (50 psi, 16 hours. 24° C.) in the presence of 12 mg (0.01634 mmol) of [(R,R)-DIPAMP]Rh(COD)+BF4− in methanol (10 mL) to provide 51% of 3-cyano-5-methylhexanoic acid having 72% e.e. for the R-enantiomer.

Name

3-cyano-5-methylhex-3-enoic acid

Quantity

250 mg

Type

reactant

Reaction Step Four

[Compound]

Name

[(R,R)-DIPAMP]Rh(COD) BF4−

Quantity

12 mg

Type

reactant

Reaction Step Five

Name

3-cyano-5-methylhex-3-enoic acid

Quantity

250 mg

Type

reactant

Reaction Step Six

[Compound]

Name

[(S,S)-Et-BPE]Rh(COD) BF4−

Quantity

8 mg

Type

reactant

Reaction Step Six

Name

3-cyano-5-methylhex-3-enoic acid

Quantity

200 mg

Type

reactant

Reaction Step Seven

[Compound]

Name

[(S,S)-Et-DuPHOS]Rh(COD) BF4−

Quantity

10 mg

Type

reactant

Reaction Step Seven

Yield

51%

Identifiers

|

REACTION_CXSMILES

|

[C:1]([C:3](=[CH:8][CH:9]([CH3:11])[CH3:10])[CH2:4][C:5]([OH:7])=[O:6])#[N:2].[H][H].C(N(CC)CC)C.C([C@@H](CC(C)C)CC(O)=O)#N>CO>[C:1]([CH:3]([CH2:8][CH:9]([CH3:11])[CH3:10])[CH2:4][C:5]([OH:7])=[O:6])#[N:2]

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(#N)[C@H](CC(=O)O)CC(C)C

|

Step Two

|

Name

|

|

|

Quantity

|

0.18 mL

|

|

Type

|

reactant

|

|

Smiles

|

C(C)N(CC)CC

|

Step Three

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(#N)[C@H](CC(=O)O)CC(C)C

|

Step Four

|

Name

|

3-cyano-5-methylhex-3-enoic acid

|

|

Quantity

|

250 mg

|

|

Type

|

reactant

|

|

Smiles

|

C(#N)C(CC(=O)O)=CC(C)C

|

Step Five

Step Six

|

Name

|

3-cyano-5-methylhex-3-enoic acid

|

|

Quantity

|

250 mg

|

|

Type

|

reactant

|

|

Smiles

|

C(#N)C(CC(=O)O)=CC(C)C

|

[Compound]

|

Name

|

[(S,S)-Et-BPE]Rh(COD) BF4−

|

|

Quantity

|

8 mg

|

|

Type

|

reactant

|

|

Smiles

|

|

|

Name

|

|

|

Quantity

|

0.023 mL

|

|

Type

|

reactant

|

|

Smiles

|

C(C)N(CC)CC

|

|

Name

|

|

|

Quantity

|

5 mL

|

|

Type

|

solvent

|

|

Smiles

|

CO

|

Step Seven

Step Eight

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(#N)[C@H](CC(=O)O)CC(C)C

|

Step Nine

|

Name

|

|

|

Quantity

|

0.02 mL

|

|

Type

|

reactant

|

|

Smiles

|

C(C)N(CC)CC

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

The reaction mixture was filtered

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the solvent was removed by evaporation

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

was added to the reaction mixture

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

was added to the reactive mixture

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

was added to the reaction mixture

|

WAIT

|

Type

|

WAIT

|

|

Details

|

the reaction was stopped at 16 hours

|

|

Duration

|

16 h

|

Outcomes

Product

Details

Reaction Time |

16 h |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C(#N)C(CC(=O)O)CC(C)C

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| YIELD: PERCENTYIELD | 51% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

Patent

US06891059B2

Procedure details

The above procedure was followed to react 250 mg (1.634 mmol) of 3-cyano-5-methylhex-3-enoic acid with hydrogen (50 psi) in the presence of 8 mg (0.01634 mmol) of [(S,S)-Et-BPE]Rh(COD)+BF4− and 0.023 mL (0.1634 mmol; 0.1 eq) of triethylamine in 5 mL of methanol at 24° C. for 40 hours. The reaction mixture was filtered, the solvent was removed by evaporation, and the product was shown by proton NMR to be 71% (S)-3-cyano-5-methylhexanoic acid with 84% e.e. for the S-enantiomer. C. The above procedure was repeated, except that no base was added to the reaction mixture. The product was shown by proton NMR to be 26%, (S)-3-cyano-5-methylhexanoic acid having 91% e.e. for the S-enantiomer. D. The above procedure was followed to react 200 mg (1.307 mmol) of 3-cyano-5-methylhex-3-enoic acid with hydrogen (50 psi, 100 hours) in the presence of 10 mg (0.01307 mmol) of [(S,S)-Et-DuPHOS]Rh(COD)+BF4−. The product was shown by proton NMR to be 82% (S)-3-cyano-5-methylhexanoic acid having 56% e.e. for the S-enantiomer. E. The procedure of Example 5D was repeated, except that 0.1 eq. (0.02 mL, 0.1307 mmol) of triethylamine was added to the reactive mixture. The reaction was stopped after 16 hours, and the product was shown to be 86% (S)-3-cyano-5-methylhexanoic acid with 68% e.e. for the S-enantiomer. F. The procedure of Example 5E was repeated, except that 1 eq. (0.18 mL, 1.307 mmol) of triethylamine was added to the reaction mixture, and the reaction was stopped at 16 hours. The product was shown by proton NMR to be 92% converted to (S)-3-cyano-5-methylhexanoic acid having 56% e.e. for the S-enantiomer. G. By following the general procedures from above, 250 mg (1.634 mmol) of 3-cyano-5-methylhex-3-enoic acid was reacted with hydrogen (50 psi, 16 hours. 24° C.) in the presence of 12 mg (0.01634 mmol) of [(R,R)-DIPAMP]Rh(COD)+BF4− in methanol (10 mL) to provide 51% of 3-cyano-5-methylhexanoic acid having 72% e.e. for the R-enantiomer.

Name

3-cyano-5-methylhex-3-enoic acid

Quantity

250 mg

Type

reactant

Reaction Step Four

[Compound]

Name

[(R,R)-DIPAMP]Rh(COD) BF4−

Quantity

12 mg

Type

reactant

Reaction Step Five

Name

3-cyano-5-methylhex-3-enoic acid

Quantity

250 mg

Type

reactant

Reaction Step Six

[Compound]

Name

[(S,S)-Et-BPE]Rh(COD) BF4−

Quantity

8 mg

Type

reactant

Reaction Step Six

Name

3-cyano-5-methylhex-3-enoic acid

Quantity

200 mg

Type

reactant

Reaction Step Seven

[Compound]

Name

[(S,S)-Et-DuPHOS]Rh(COD) BF4−

Quantity

10 mg

Type

reactant

Reaction Step Seven

Yield

51%

Identifiers

|

REACTION_CXSMILES

|

[C:1]([C:3](=[CH:8][CH:9]([CH3:11])[CH3:10])[CH2:4][C:5]([OH:7])=[O:6])#[N:2].[H][H].C(N(CC)CC)C.C([C@@H](CC(C)C)CC(O)=O)#N>CO>[C:1]([CH:3]([CH2:8][CH:9]([CH3:11])[CH3:10])[CH2:4][C:5]([OH:7])=[O:6])#[N:2]

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(#N)[C@H](CC(=O)O)CC(C)C

|

Step Two

|

Name

|

|

|

Quantity

|

0.18 mL

|

|

Type

|

reactant

|

|

Smiles

|

C(C)N(CC)CC

|

Step Three

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(#N)[C@H](CC(=O)O)CC(C)C

|

Step Four

|

Name

|

3-cyano-5-methylhex-3-enoic acid

|

|

Quantity

|

250 mg

|

|

Type

|

reactant

|

|

Smiles

|

C(#N)C(CC(=O)O)=CC(C)C

|

Step Five

Step Six

|

Name

|

3-cyano-5-methylhex-3-enoic acid

|

|

Quantity

|

250 mg

|

|

Type

|

reactant

|

|

Smiles

|

C(#N)C(CC(=O)O)=CC(C)C

|

[Compound]

|

Name

|

[(S,S)-Et-BPE]Rh(COD) BF4−

|

|

Quantity

|

8 mg

|

|

Type

|

reactant

|

|

Smiles

|

|

|

Name

|

|

|

Quantity

|

0.023 mL

|

|

Type

|

reactant

|

|

Smiles

|

C(C)N(CC)CC

|

|

Name

|

|

|

Quantity

|

5 mL

|

|

Type

|

solvent

|

|

Smiles

|

CO

|

Step Seven

Step Eight

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(#N)[C@H](CC(=O)O)CC(C)C

|

Step Nine

|

Name

|

|

|

Quantity

|

0.02 mL

|

|

Type

|

reactant

|

|

Smiles

|

C(C)N(CC)CC

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

The reaction mixture was filtered

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the solvent was removed by evaporation

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

was added to the reaction mixture

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

was added to the reactive mixture

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

was added to the reaction mixture

|

WAIT

|

Type

|

WAIT

|

|

Details

|

the reaction was stopped at 16 hours

|

|

Duration

|

16 h

|

Outcomes

Product

Details

Reaction Time |

16 h |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C(#N)C(CC(=O)O)CC(C)C

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| YIELD: PERCENTYIELD | 51% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |